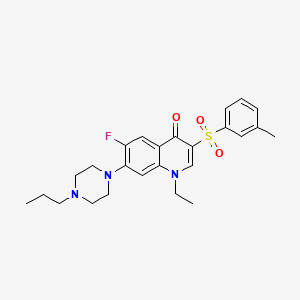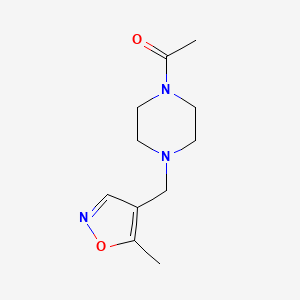
1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
Wissenschaftliche Forschungsanwendungen
Cancer Research: Targeting HRAS-Expressing Cells
This compound has been identified as selectively lethal to cells expressing the HRAS gene, compared to non-HRAS expressing cells. It exhibits a low IC50 value, indicating its potency in targeting cancer cells with HRAS mutations. This specificity could be leveraged in developing treatments for cancers where HRAS mutations are prevalent .
Pharmacology: Inhibition of Glutathione Peroxidase 4 (GPX4)
In pharmacological studies, the compound has shown the ability to inhibit GPX4, a crucial enzyme that protects cells from oxidative stress-induced ferroptosis. By inhibiting GPX4, researchers can induce ferroptosis in treatment-resistant cancer cell lines, offering a potential pathway for treating aggressive forms of cancer .
Biochemistry: Induction of Ferroptosis in Mesenchymal Cancer Cells
The compound’s role in biochemistry is closely related to its pharmacological application. It has been used to selectively induce ferroptosis, an iron-dependent form of cell death, in cancer cell lines that exhibit a high mesenchymal state. This application is particularly relevant for understanding and combating cancer cell resistance to conventional therapies .
Chemical Synthesis: Design of Cytotoxic Derivatives
In the field of chemical synthesis, derivatives of this compound have been designed and synthesized for their cytotoxic activity against various cancer cell lines. The compound serves as a backbone for creating a library of molecules with potential therapeutic applications, highlighting its versatility as a chemical precursor .
Materials Science: Development of Herbicidal Compounds
Research in materials science has explored the herbicidal activities of compounds synthesized from this chemical. When certain molecular structures, such as fluorine-containing phenyl groups, are introduced, the resulting compounds demonstrate moderate to good herbicidal activities. This suggests potential applications in agricultural sciences .
Environmental Science: Study of Compound Impact on Cell Viability
Environmental science applications include studying the impact of this compound and its derivatives on cell viability. This research can provide insights into the environmental toxicity of new chemical entities and help in assessing their safety profile for environmental release .
Wirkmechanismus
Target of Action
The primary target of 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone is glutathione peroxidase 4 (GPX4) . GPX4 is an important selenoenzyme that protects cells from ferroptosis, a form of programmed cell death, caused by iron-catalyzed formation of free radicals from lipid peroxides .
Mode of Action
1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone interacts with its target, GPX4, by inhibiting its function . This inhibition leads to an increase in lipid peroxides, which in turn triggers ferroptosis, a form of cell death .
Biochemical Pathways
The compound’s action on GPX4 affects the biochemical pathway related to ferroptosis . By inhibiting GPX4, the compound disrupts the balance of lipid peroxides, leading to an increase in free radicals. This increase in free radicals triggers ferroptosis, leading to cell death .
Pharmacokinetics
It is known that the compound exhibits selective synthetic lethality to hras expressing cells . This suggests that the compound may have a high affinity for these cells, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the induction of ferroptosis in cells . This is particularly evident in treatment-resistant cancer cell lines exhibiting a high mesenchymal state . The compound’s ability to induce cell death in these resistant cells suggests potential applications in cancer treatment.
Action Environment
The efficacy and stability of 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone can be influenced by various environmental factors. For instance, the presence of HRAS expressing cells can enhance the compound’s efficacy . Additionally, the compound’s stability could be affected by factors such as pH, temperature, and the presence of other compounds.
Eigenschaften
IUPAC Name |
1-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-9-11(7-12-16-9)8-13-3-5-14(6-4-13)10(2)15/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYPABGQXXJVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

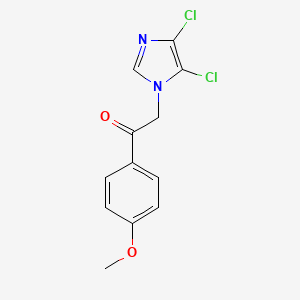
![N-methyl-N-{2-[methyl(1-methylpiperidin-4-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2853801.png)
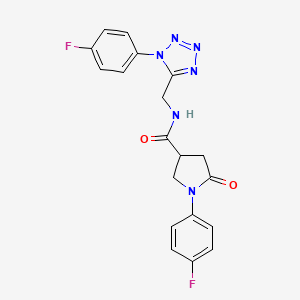
![11-Acetyl-6-butyl-4-(3-chloro-2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2853804.png)
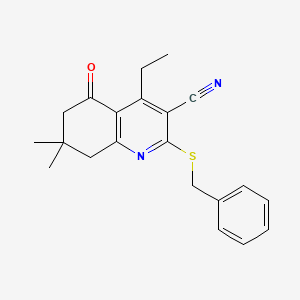
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2853806.png)
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2853808.png)
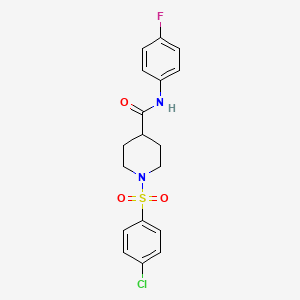
![6-[(2-Methylpropan-2-yl)oxy]pyridin-2-amine](/img/structure/B2853811.png)
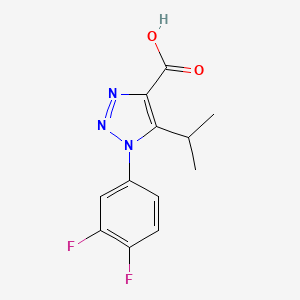
![4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2853815.png)
![4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2853816.png)
